2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJVOASCMIIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.
Scientific Research Applications
The compound 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on pharmacological uses, synthetic methodologies, and biological activities.
Molecular Formula and Weight
- Molecular Formula: C16H15BrN2O2S
- Molecular Weight: 379.3 g/mol
Structural Characteristics
The compound features a tetrahydrobenzo[b]thiophene core substituted with a bromobenzamide group and a carboxamide functional group, which contributes to its diverse reactivity and biological activity.
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity: Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit cytotoxic effects against cancer cell lines. The introduction of the bromobenzamide moiety may enhance these properties by improving bioavailability and selectivity toward cancer cells .
- Antimicrobial Properties: Compounds with similar structures have shown promising antimicrobial activities. The presence of the bromine atom is thought to play a crucial role in enhancing these effects by altering the electronic properties of the molecule .
- Anti-inflammatory Effects: Some studies suggest that related compounds can modulate inflammatory pathways, potentially serving as lead compounds for developing anti-inflammatory drugs .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic routes:
- Starting Materials: The synthesis often begins with readily available benzamides and thiophenes.
- Key Reactions: Reactions such as amide bond formation and cyclization are crucial for constructing the core structure. Recent advancements in synthetic techniques, including copper-mediated reactions, have been employed to streamline the synthesis of similar compounds .
Biological Activities
Several studies have reported on the biological activities of related compounds:
- Antioxidant Activity: Compounds structurally related to this compound have demonstrated antioxidant properties through various assays (e.g., DPPH and ABTS) indicating potential applications in combating oxidative stress-related diseases .
- Diabetic Potential: Some derivatives have been screened for anti-diabetic effects, showing potential in regulating blood glucose levels and improving insulin sensitivity .
Table: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Anticancer Activity
- The brominated analog (Target Compound) outperforms non-halogenated derivatives in cytotoxicity against A-549 lung cancer cells. For example, replacing bromine with methoxy (e.g., 2-(3,5-dimethoxybenzamido)-6-methyl analog) reduces activity by ~30% .
- SAR Insight : Electron-withdrawing substituents (e.g., Br, Cl) at the benzamido position enhance DNA intercalation or topoisomerase inhibition, while electron-donating groups (e.g., OCH₃) diminish potency .
Antioxidant Activity
- Carboxamide derivatives with polar substituents (e.g., cyano in Compound 92b) exhibit superior DPPH scavenging (55–57%) compared to esterified analogs (<40%) .
- SAR Insight: Hydrogen-bond donors (amide, nitrile) stabilize radical intermediates, while hydrophobic groups (e.g., ethyl esters) reduce solubility and activity .
Neurological Targets
- Compound 122’s AChE inhibition (60%) surpasses donepezil (40%) due to dual binding via piperazine and carboxamide groups .
- JAMI1001A’s AMPA receptor modulation is structure-dependent: Trifluoromethylpyrazole enhances binding affinity, while methyl substitution on the tetrahydrobenzo[b]thiophene core optimizes pharmacokinetics .
Toxicity and Selectivity
- The Target Compound and its brominated analogs (e.g., S8) show moderate toxicity (IC₅₀ >10⁻⁵ M in normal cell lines), whereas non-halogenated derivatives (e.g., 2-cyanoacetamido analogs) exhibit lower cytotoxicity .
- Piperazine-containing derivatives (e.g., Compound 122) demonstrate high selectivity for AChE over butyrylcholinesterase (BChE), reducing off-target effects .
Biological Activity
2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C18H18BrN2O3S
- Molecular Weight : 408.30 g/mol
The structural representation includes a bromobenzamide substituent and a tetrahydrobenzothiophene core, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes that play critical roles in various biochemical pathways.
- Receptor Binding : Potential binding to receptors involved in signaling pathways could modulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were promising, indicating potential therapeutic applications in treating infections caused by resistant strains.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(3-Bromobenzamido)-... | E. coli | 62.5 |
| 2-(3-Bromobenzamido)-... | S. aureus | 78.12 |
Antiproliferative Effects
In vitro studies have demonstrated that the compound exhibits antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Case Studies
-
Case Study on Antibacterial Activity :
A recent study focused on the antibacterial efficacy of various benzothiophene derivatives. The results indicated that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as alternative treatments for resistant infections. -
Case Study on Cancer Treatment :
Another investigation assessed the antiproliferative effects of related compounds on multiple cancer cell lines. Results indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Answer : The compound can be synthesized via condensation reactions using 3-bromobenzoyl chloride with tetrahydrobenzo[b]thiophene precursors. Typical procedures involve refluxing in polar solvents (e.g., 1,4-dioxane or ethanol) with catalysts like triethylamine. Purification often employs column chromatography or HPLC, as demonstrated in the synthesis of structurally related tetrahydrobenzo[b]thiophene derivatives .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH, C=O, C-Br) via characteristic absorption bands .
- NMR (¹H and ¹³C) : Resolves hydrogen and carbon environments, particularly distinguishing aromatic vs. aliphatic protons and confirming substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Answer :
- Acetylcholinesterase Inhibition : Use Ellman’s assay to measure IC₅₀ values via spectrophotometric monitoring of substrate hydrolysis .
- Antibacterial Activity : Employ broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the reaction?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates compared to ethanol, as shown in analogous syntheses .
- Catalyst Tuning : Triethylamine or DMAP can improve acylation efficiency .
- Temperature Control : Prolonged reflux (8–12 hours) ensures complete conversion, but shorter times may reduce side products .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (e.g., Br at the 3-position): Enhance stability and target binding via hydrophobic interactions .
- Methyl Group at C5 : Increases lipophilicity, potentially improving membrane permeability .
- Amide vs. Ester Linkages : Amides (e.g., carboxamide) often exhibit higher enzymatic resistance than esters .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase assays) .
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) to exclude impurities as confounding factors .
- Triangulation : Combine multiple data sources (e.g., in vitro, molecular docking) to corroborate mechanisms .
Q. How can reaction pathways be probed to minimize byproduct formation?
- Answer :
- Mechanistic Studies : Use LC-MS to track intermediate species during synthesis .
- Computational Modeling : DFT calculations predict energetically favorable pathways for key steps like acylation .
Q. What strategies improve the compound’s stability under storage?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
